3-fluoro-4-isocyanatobenzonitrile
Description
3-fluoro-4-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is characterized by the presence of a fluorine atom, an isocyanate group, and a benzonitrile moiety
Properties
CAS No. |
1228022-48-7 |
|---|---|
Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
3-fluoro-4-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI Key |
IYZVZWLOBDAREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-isocyanatobenzonitrile typically involves the reaction of 3-fluoro-4-aminobenzonitrile with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:
3-fluoro-4-aminobenzonitrile+phosgene→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety measures to handle phosgene, a highly toxic reagent. The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
3-Fluoro-4-isocyanatobenzonitrile has been studied for its potential as a precursor in the synthesis of novel anticancer agents. Specifically, it is involved in the development of thioxoimidazolidinones, which have shown promise as anti-prostate cancer compounds. The mechanism involves the compound's ability to form reactive intermediates that can interact with biological targets associated with cancer cell proliferation .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the synthesis of enzalutamide, a drug used for treating prostate cancer. The incorporation of the isocyanate functional group allows for diverse modifications leading to compounds with enhanced therapeutic properties .
Organic Synthesis
Reagent in Chemical Reactions
this compound acts as a versatile reagent in organic synthesis. Its isocyanate group facilitates nucleophilic addition reactions, making it valuable for synthesizing complex organic molecules. This property is particularly useful in creating derivatives that can be further modified for specific applications .
Functionalization of Aromatic Compounds
The compound can be employed to functionalize aromatic systems through electrophilic aromatic substitution reactions. This allows chemists to introduce various functional groups onto benzene rings, expanding the library of available compounds for research and development purposes .
Material Science
Polymer Chemistry
In material science, this compound is explored as a building block for creating polyurethanes and other polymers. Its reactivity towards alcohols and amines enables the formation of urethane linkages, which are crucial for developing materials with specific mechanical properties and thermal stability .
Coatings and Adhesives
The compound's isocyanate functionality also finds applications in formulating coatings and adhesives. These materials benefit from enhanced adhesion properties and resistance to environmental factors, making them suitable for various industrial applications .
Case Study 1: Synthesis of Anticancer Agents
In a study published in a medicinal chemistry journal, researchers synthesized a series of thioxoimidazolidinones using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against prostate cancer cell lines, highlighting the compound's utility in developing targeted therapies .
Case Study 2: Polymer Development
A research team investigated the use of this compound in creating polyurethane elastomers with improved thermal stability and mechanical properties. The study demonstrated that incorporating this compound into the polymer matrix enhanced performance metrics compared to traditional formulations .
Mechanism of Action
The mechanism of action of 3-fluoro-4-isocyanatobenzonitrile involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-aminobenzonitrile: The precursor to 3-fluoro-4-isocyanatobenzonitrile.
4-isocyanatobenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-fluorobenzonitrile: Lacks the isocyanate group, limiting its reactivity compared to this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isocyanate group. The fluorine atom enhances the compound’s stability and reactivity, while the isocyanate group provides a versatile functional group for various chemical reactions. This combination makes this compound a valuable compound in synthetic chemistry and scientific research.
Biological Activity
3-Fluoro-4-isocyanatobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for evaluating its applications in pharmaceuticals, particularly in targeting specific diseases or biological pathways.
- Molecular Formula : C7H4F N2O
- Molecular Weight : 150.12 g/mol
- CAS Number : 218632-01-0
The biological activity of this compound can be attributed to its isocyanate functional group, which is known to participate in various chemical reactions, including the formation of carbamates and ureas. This reactivity suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to modulation of biological pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific activity of this compound has not been extensively documented; however, studies on related compounds provide insights into its potential effects.
Antimicrobial Activity
A study focusing on urea-based compounds demonstrated significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) analysis revealed that modifications in the aromatic ring could enhance potency and selectivity against specific targets within the pathogen . Given the structural similarities, it is plausible that this compound may also exhibit antimicrobial properties.
Anticancer Activity
Compounds containing isocyanate groups have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promise in targeting transcription factors involved in cancer cell growth . The inhibition of GATA4 and NKX2-5 transcriptional synergy was noted as a mechanism through which certain related compounds exerted their anticancer effects .
Case Studies and Research Findings
-
Urea-Based Compounds :
- A detailed study synthesized various derivatives and evaluated their activity against PfIspD (IC50 values ranging from low nanomolar to micromolar concentrations). The findings suggest that structural modifications can lead to enhanced biological activity, indicating a similar approach could be beneficial for studying this compound .
- Transcription Factor Inhibition :
Data Table: Structure–Activity Relationship (SAR)
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Urea Derivative A | PfIspD Inhibition | 0.041 | Low nanomolar potency |
| Urea Derivative B | Whole-cell Activity | 3.4 | Demonstrated significant whole-cell efficacy |
| Isocyanate Analogue C | GATA4 Inhibition | 3 | Induced cytotoxicity at higher concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
